1-Azido-2-bromo-3-chlorobenzene
CAS No.:
Cat. No.: VC16526547
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrClN3 |
|---|---|
| Molecular Weight | 232.46 g/mol |
| IUPAC Name | 1-azido-2-bromo-3-chlorobenzene |
| Standard InChI | InChI=1S/C6H3BrClN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H |
| Standard InChI Key | YSXJBFINFCRDNE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Br)N=[N+]=[N-] |
Introduction
Synthesis Methods
Laboratory-Scale Synthesis
The synthesis of 1-azido-2-bromo-3-chlorobenzene typically begins with 2-bromo-3-chloroaniline as the precursor. The process involves two critical steps:
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Diazotization: Treatment of 2-bromo-3-chloroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C forms the corresponding diazonium salt.
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Azidation: The diazonium salt reacts with sodium azide (NaN₃) in aqueous solution, replacing the diazo group with an azido moiety.
Reaction Scheme:
Industrial Production
Industrial synthesis scales the above steps using continuous flow reactors to mitigate risks associated with handling explosive azides. Process optimization focuses on temperature control (maintained below 10°C during diazotization) and stoichiometric precision to achieve yields exceeding 70% .
Chemical Properties and Reactivity
Nucleophilic Substitution
The bromo group undergoes substitution with nucleophiles (e.g., amines, thiols) under palladium catalysis:
This reaction is pivotal in pharmaceutical intermediates .
Cycloaddition Reactions
The azido group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a hallmark of click chemistry:
Copper(I) catalysts enhance regioselectivity, favoring 1,4-disubstituted triazoles .
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the azido group to an amine:
This transformation is critical in prodrug activation .
Applications in Scientific Research
Click Chemistry and Materials Science
1-Azido-2-bromo-3-chlorobenzene serves as a bifunctional linker in polymer synthesis. For example:
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Polymer Crosslinking: Azide-alkyne cycloaddition creates stable triazole linkages in hydrogels .
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Surface Functionalization: Gold nanoparticles modified with this compound enable biomolecule conjugation via thiol-gold interactions .
Pharmaceutical Intermediates
The compound is a precursor to triazole-containing drugs. A 2021 study utilized its cycloaddition with ethynylferrocene to synthesize a ferroquine analog with antimalarial activity (IC₅₀ = 12 nM) .
Bioorthogonal Labeling
In live-cell imaging, the azido group reacts with dibenzocyclooctyne (DBCO)-modified probes, enabling tracking of glycans without disrupting cellular processes .
Biological Activity
Enzyme Inhibition
The compound’s triazole derivatives inhibit acetylcholinesterase (AChE), a target in Alzheimer’s therapy. A 2020 study reported AChE inhibition (IC₅₀ = 0.55 µM) for a triazole-phthalimide hybrid.
Comparison with Structural Analogs
| Compound | Molecular Formula | Key Differences | Reactivity Profile |
|---|---|---|---|
| 1-Azido-2-chloro-4-bromobenzene | C₆H₃BrClN₃ | Substitution at position 4 vs. 3 | Higher electrophilicity at bromo |
| 1-Azido-3-bromo-5-chlorobenzene | C₆H₃BrClN₃ | Meta-substitution pattern | Reduced steric hindrance in SNAr |
| 1-Azido-4-iodo-2-chlorobenzene | C₆H₃ClIN₃ | Iodo vs. bromo substitution | Enhanced oxidative stability |
Key Insight: The ortho-chloro group in 1-azido-2-bromo-3-chlorobenzene sterically hinders electrophilic substitutions, directing reactivity to the azido and bromo sites .
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